Pentyl 2-methylcrotonate
Description
Contextual Significance of Esters of 2-Methylcrotonic Acid in Chemical Science
Esters of 2-methylcrotonic acid, including Pentyl 2-methylcrotonate, are part of the larger family of unsaturated esters. These compounds are notable for their presence in natural products and their utility as intermediates in organic synthesis. The isomeric forms, tiglic acid esters (from (E)-2-methyl-2-butenoic acid) and angelic acid esters (from (Z)-2-methyl-2-butenoic acid), are found in various plants and are known for their distinct fragrances. chemeo.com
In academic and industrial research, these esters are recognized for several key reasons:
Fragrance and Flavor Industry: Many short-chain esters of 2-methylcrotonic acid and related structures possess characteristic fruity or sweet scents. This makes them valuable components in the formulation of perfumes, cosmetics, and as flavoring agents in food products. ontosight.ai
Intermediates in Organic Synthesis: The carbon-carbon double bond and the ester functional group provide two reactive sites within the molecule. This dual reactivity makes them versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. ontosight.ai
Polymer Chemistry: Crotonate esters can undergo polymerization to form poly(substituted methylene) structures. These polymers exhibit unique properties, such as thermal stability, and have been a subject of research for potential applications in materials science. researchgate.net
The synthesis of these esters is typically achieved through esterification, a reaction between the carboxylic acid (2-methylcrotonic acid) and an alcohol (in this case, pentanol). This reaction is often catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. ontosight.ai
Historical Development of Research on Crotonate Derivatives
Research into crotonate derivatives has a history rooted in the study of natural products and the development of synthetic organic chemistry. Initially, compounds like crotonic acid were isolated from natural sources, and their structures were elucidated over time. The name "crotonic acid" itself is derived from croton oil, although it was later found that the acid obtained was not a saponification product of this oil. legislation.gov.uk
The 20th century saw significant advancements in the understanding and application of crotonate derivatives. Key developments include:
Polymerization Studies: Research into the polymerization of various crotonate esters, such as methyl crotonate and tert-butyl crotonate, has been ongoing. These studies have explored different polymerization techniques, including anionic and group transfer polymerization, to create polymers with specific tacticities and properties. researchgate.net
Synthesis of Complex Molecules: The reactivity of the double bond in crotonate esters has been exploited in various synthetic strategies. For instance, they have been used in domino reactions to construct complex heterocyclic systems like benzothiophene (B83047) derivatives.
Biochemical Investigations: In biochemistry, derivatives of crotonic acid play a role in metabolic pathways. For example, methylcrotonyl-CoA is an intermediate in the catabolism of the amino acid leucine (B10760876). ontosight.ai
The continuous interest in crotonate derivatives stems from their accessibility, reactivity, and the diverse properties of the compounds that can be synthesized from them.
Structural Isomerism and Stereochemical Considerations in this compound Derivatives
The structure of this compound allows for several types of isomerism, which are crucial to understanding its potential chemical diversity and behavior.
Structural Isomerism:
Structural isomers have the same molecular formula but different atomic connectivity. For this compound (C₁₀H₁₈O₂), several structural isomers exist based on the arrangement of the pentyl group and the position of the methyl group on the crotonate backbone.
Isomers of the Pentyl Group: The pentyl group itself can exist as several isomers (e.g., n-pentyl, isopentyl, neopentyl, sec-pentyl). For example, 2-methylthis compound and 4-methylthis compound are structural isomers of this compound. ontosight.aiontosight.ai
Positional Isomers of the Methyl Group: The methyl group on the butenoate chain could theoretically be at the 3-position, leading to pentyl 3-methylcrotonate.
Stereoisomerism:
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
E/Z Isomerism (Geometric Isomerism): The carbon-carbon double bond in the 2-methylcrotonate moiety is trisubstituted, which gives rise to geometric isomers, designated as E and Z. The E isomer is also known as the tiglate ester, while the Z isomer is the angelate ester. This difference in geometry can lead to distinct physical and chemical properties.
Optical Isomerism: If the pentyl group is chiral (e.g., in the case of 2-pentanol (B3026449) as the alcohol precursor), then this compound will have a chiral center, leading to the existence of enantiomers (non-superimposable mirror images).
The specific isomer of this compound is typically denoted by its systematic IUPAC name, which would specify the isomeric form of the pentyl group and the stereochemistry of the double bond (e.g., pentyl (E)-2-methylbut-2-enoate).
Data Tables
Table 1: General Properties of this compound and Related Isomers
| Property | This compound | 2-Methylthis compound | 4-Methylthis compound |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |
| Molecular Weight | 170.25 g/mol | 184.28 g/mol | 184.28 g/mol |
| General Description | Ester | Belongs to the ester family, known for fragrance and flavor applications. ontosight.ai | Belongs to the class of esters, formed from 4-methylpentanol and 2-methylcrotonic acid. ontosight.ai |
| Synthesis | Esterification of pentanol (B124592) and 2-methylcrotonic acid | Esterification of 2-methylpentanol and 2-methylcrotonic acid. ontosight.ai | Esterification of 4-methylpentanol and 2-methylcrotonic acid. ontosight.ai |
Table 2: Spectroscopic Data for a Related Compound (Methyl (E)-2-methylbut-2-enoate)
| Spectroscopic Technique | Characteristic Features for Methyl (E)-2-methylbut-2-enoate |
| ¹H NMR | Signals corresponding to the methyl protons of the ester, the two methyl groups on the double bond, and the vinyl proton. The chemical shifts and splitting patterns are indicative of the E configuration. chegg.com |
| ¹³C NMR | Resonances for the carbonyl carbon, the two olefinic carbons, the ester methyl carbon, and the two methyl carbons attached to the double bond. nih.gov |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group, and a band for the C=C stretch of the alkene. nih.gov |
Structure
3D Structure
Properties
CAS No. |
7785-65-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+ |
InChI Key |
XJWDRSSGOHXOLQ-WEVVVXLNSA-N |
SMILES |
CCCCCOC(=O)C(=CC)C |
Isomeric SMILES |
CCCCCOC(=O)/C(=C/C)/C |
Canonical SMILES |
CCCCCOC(=O)C(=CC)C |
Other CAS No. |
7785-65-1 |
Origin of Product |
United States |
Occurrence and Natural Biogenesis of 2 Methylcrotonate Esters
Natural Abundance and Distribution in Biological Systems
The presence of 2-methylcrotonate esters is confirmed in the volatile profiles of plants, the metabolic outputs of microorganisms, and products of fermentation.
While some flavor and scent databases list certain isomers like 3-methyl pentyl 2-methyl crotonate and 4-methyl pentyl 2-methyl crotonate as not being found in nature, other esters of 2-methylcrotonic acid (also known as tiglic acid) are well-documented components of natural volatile emissions. flavscents.comflavscents.com The parent acid itself, tiglic acid, has been identified in a variety of organisms. nih.gov A notable example of a naturally occurring ester is (E)-citronellyl tiglate, which has been detected in geranium oil. thegoodscentscompany.com Another related compound, (E)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate, also known as geranyl tiglate, is listed in databases of plant-associated volatile organic compounds (VOCs). thegoodscentscompany.compsu.edu These findings confirm that while the specific pentyl ester is not widely reported, the esterification of 2-methylcrotonic acid with various alcohols is a natural process in plants, contributing to their characteristic aromas.
Table 1: Examples of 2-Methylcrotonate Esters in Natural Products
| Compound | Natural Source |
|---|---|
| (E)-Citronellyl tiglate | Geranium (Pelargonium) leaf, petiole, and stem oil thegoodscentscompany.com |
| (E)-Geranyl tiglate | Listed in Plant-Associated Volatile Organic Compound Database psu.edu |
| Tiglic Acid (Parent Acid) | Found in Ligularia pleurocaulis, Eryngium foetidum, and defensive fluids of carabid beetles nih.govebi.ac.uk |
Microorganisms are prolific producers of a diverse array of microbial volatile organic compounds (MVOCs) that mediate interactions within their environment. nih.govtandfonline.com The analysis of microbial metabolomes, which encompasses the complete set of small-molecule metabolites, often reveals the presence of various esters. nih.govnih.gov While pentyl 2-methylcrotonate is not a prominently reported MVOC, related and structurally similar esters are known to be produced by microbes. For instance, fungi such as Fusarium oxysporum have been shown to produce volatile compounds with nematicidal activity, including 2-methylbutyl acetate (B1210297) and 3-methylbutyl acetate. mdpi.com The enzymatic machinery for ester synthesis is widespread in microbes, suggesting the potential for formation of various 2-methylcrotonate esters depending on the available acid and alcohol precursors in the microbial environment.
Fermentation processes, driven by complex microbial communities, are known to generate a rich profile of volatile compounds that define the sensory characteristics of the final product. Esters are a major class of these flavor and aroma compounds. Research on sufu, a traditional fermented soybean product, has identified trans-methyl crotonate as one of the volatile esters that appears during the fermentation process. sci-hub.se The presence of this structurally related ester highlights that the necessary acid precursors and microbial enzymes for esterification are active during fermentation. This suggests that other esters, potentially including those of 2-methylcrotonic acid, could be formed in various fermented foods and beverages, contributing to their unique flavor profiles.
Biosynthetic Pathways Leading to 2-Methylcrotonic Acid and its Esterification
The formation of this compound depends on the biological availability of its precursors: 2-methylcrotonic acid and pentanol (B124592). The biosynthesis of 2-methylcrotonic acid is intricately linked to primary metabolic pathways, including amino acid catabolism and the acetate pathway.
The carbon skeleton of 2-methylcrotonic acid can be derived from the fundamental building block of acetate. One proposed mechanism involves the condensation of three acetate molecules to form a branched five-carbon intermediate. oregonstate.edu This pathway shares intermediates with cholesterol synthesis, such as β-hydroxy-β-methylglutaric acid. oregonstate.eduscispace.com However, a more extensively documented and primary route for the biosynthesis of 2-methylcrotonic acid (tiglic acid) is through the catabolism of the branched-chain amino acid L-isoleucine. ebi.ac.uk In this pathway, isoleucine is deaminated and decarboxylated to form 2-methylbutyryl-CoA, which is then dehydrogenated to yield tiglyl-CoA, the activated coenzyme A thioester of 2-methylcrotonic acid. ebi.ac.uk This pathway has been demonstrated in organisms ranging from carabid beetles to plants. ebi.ac.uk
The activated form of a structural isomer, 3-methylcrotonyl-CoA, is a key intermediate in the central metabolic pathway for isoprenoid biosynthesis. Isoprenoids are a vast family of natural products, including terpenes, steroids, and carotenoids, all built from five-carbon isoprene (B109036) units. cam.ac.uk 3-Methylcrotonyl-CoA is situated within the mevalonate (B85504) (MVA) pathway, which is one of the two primary routes for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). cam.ac.ukgoogle.com The pathway proceeds from acetate to acetoacetyl-CoA, and then to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). oregonstate.edunobelprize.org The catabolism of the amino acid leucine (B10760876) also feeds into this pathway at the level of 3-methylcrotonyl-CoA. This intermediate is then carboxylated to form 3-methylglutaconyl-CoA, which eventually leads to the formation of IPP and DMAPP. oregonstate.edugoogle.com These C5 units are the fundamental building blocks that are sequentially condensed to form all larger isoprenoid compounds. nih.govnih.gov The connection of 2-methylcrotonic acid's isomers to this central pathway underscores its link to a critical hub of secondary metabolism in virtually all life forms.
Table 2: Key Intermediates in the Biosynthesis of 2-Methylcrotonic Acid and Related Isoprenoids
| Intermediate | Associated Pathway | Role |
|---|---|---|
| L-Isoleucine | Amino Acid Catabolism | Primary precursor for tiglic acid (2-methylcrotonic acid) ebi.ac.uk |
| Tiglyl-CoA | Amino Acid Catabolism | Activated form of 2-methylcrotonic acid ebi.ac.uk |
| Acetyl-CoA | Acetate Pathway | Fundamental two-carbon building block oregonstate.edunobelprize.org |
| β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) | Mevalonate Pathway | Central intermediate in the synthesis of isoprenoid precursors from acetate oregonstate.eduscispace.com |
| 3-Methylcrotonyl-CoA | Mevalonate Pathway / Leucine Catabolism | Key intermediate leading to the formation of IPP and DMAPP google.com |
| Isopentenyl Diphosphate (IPP) | Isoprenoid Biosynthesis | Universal C5 building block for all isoprenoids cam.ac.uknih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid Biosynthesis | Universal C5 building block for all isoprenoids cam.ac.ukgoogle.com |
Enzymatic Mechanisms of Biogenesis in Producer Organisms
The biosynthesis of this compound, a branched-chain ester contributing to the aromatic profile of various natural products, is the result of a coordinated enzymatic pathway. The core of its formation lies in the condensation of an alcohol and an activated acyl moiety, a reaction catalyzed by a specific class of enzymes. The availability of the requisite precursors—1-pentanol (B3423595) and 2-methylcrotonyl-CoA—is a critical determinant of the final ester production and is governed by upstream metabolic pathways, primarily involving amino acid and fatty acid catabolism.
The final and decisive step in the formation of this compound is the esterification of 1-pentanol with 2-methylcrotonyl-CoA. This reaction is predominantly catalyzed by Alcohol Acyltransferases (AATs) . frontiersin.orgbiorxiv.org These enzymes are a key part of the broader BAHD acyltransferase family and function by transferring an acyl group from a coenzyme A (CoA) thioester to an alcohol substrate. frontiersin.org The general reaction is as follows:
1-Pentanol + 2-Methylcrotonyl-CoA → this compound + CoA-SH
The production of this ester is therefore highly dependent on two factors: the intracellular pools of its specific precursors and the substrate specificity of the AAT enzymes present in the organism. researchgate.net
Precursor Biogenesis: The Acyl Moiety
The branched-chain acyl component, 2-methylcrotonyl-CoA (also known as tiglyl-CoA), is primarily derived from the catabolism of the branched-chain amino acid (BCAA) L-isoleucine . frontiersin.orgresearchgate.net This metabolic pathway is well-established in both plants and microorganisms.
The catabolic pathway proceeds through several enzymatic steps:
Transamination: L-isoleucine is first converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid transaminase (BCAT). researchgate.net
Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. researchgate.net
Dehydrogenation: Finally, (S)-2-methylbutanoyl-CoA is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to yield tiglyl-CoA (2-methylcrotonyl-CoA). themedicalbiochemistrypage.orgresearchgate.net
In some organisms, particularly ripening fruits like apples, an alternative "citramalate pathway" can also contribute to the synthesis of isoleucine and its derived α-ketoacids, thereby supplying precursors for branched-chain esters. pnas.org This pathway bypasses typical feedback inhibition mechanisms, allowing for a sustained production of these important aroma compounds. pnas.org
Precursor Biogenesis: The Alcohol Moiety
The alcohol precursor, 1-pentanol (also known as n-amyl alcohol), can be synthesized through several metabolic routes. A primary source is the catabolism of fatty acids via the lipoxygenase (LOX) and β-oxidation pathways. frontiersin.orgresearchgate.net
Lipoxygenase (LOX) Pathway: Polyunsaturated fatty acids, such as linoleic and linolenic acids, are cleaved by hydroperoxide lyase enzymes. The cleavage of 13-hydroperoxides can generate C5 aldehydes like pentanal. frontiersin.org
Reduction: These aldehydes are subsequently reduced to their corresponding alcohols, in this case, 1-pentanol, by the action of alcohol dehydrogenases (ADHs). frontiersin.orgfrontiersin.org
Additionally, the Ehrlich pathway, which involves the degradation of amino acids, can produce a variety of alcohols and is another potential source for 1-pentanol in microorganisms like yeast. researchgate.net
Enzyme Specificity and Regulation
While the presence of precursors is essential, the specific AAT enzyme's affinity for these substrates ultimately dictates the rate and type of ester produced. researchgate.net Many AATs exhibit broad substrate specificity. For example, AATs from strawberry and banana can utilize a wide range of alcohols and acyl-CoAs to generate a diverse profile of esters. biorxiv.org Studies on apricot AAT (PaAAT1) have shown its ability to use pentanol as a substrate. frontiersin.org Similarly, research on maize has demonstrated that pentanol can be enzymatically converted to pentyl acetate, indicating that acyltransferases in the plant readily accept pentanol as a substrate. frontiersin.org
The expression of AAT genes is often highly regulated, with transcript levels frequently increasing during key developmental stages, such as fruit ripening. frontiersin.org This developmental control ensures that the production of volatile esters like this compound is coordinated with processes like seed maturation to attract seed-dispersing animals. nih.gov
Synthetic Methodologies and Chemical Synthesis of Pentyl 2 Methylcrotonate
Conventional Esterification Strategies and Enhancements
The formation of pentyl 2-methylcrotonate typically involves the reaction of 2-methylcrotonic acid with pentanol (B124592). Conventional methods for this transformation include Fischer-Speier and Steglich esterification, each with distinct characteristics and applications.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method. wikipedia.org The reaction involves heating a carboxylic acid (2-methylcrotonic acid) and an alcohol (pentanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgontosight.ai The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org
Steglich Esterification
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative. fiveable.meorganic-chemistry.org This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meorganic-chemistry.org The reaction is generally carried out at room temperature. rsc.org
The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive acylpyridinium species. rsc.org This "active ester" is then readily attacked by the alcohol (pentanol) to form the desired ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. organic-chemistry.org
Enhancements to the Steglich protocol include the use of alternative solvents to improve its environmental profile. For instance, acetonitrile (B52724) has been explored as a greener solvent system, offering comparable rates and yields to traditional chlorinated solvents. jove.com
| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | 2-Methylcrotonic Acid, Pentanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water scienceready.com.au | Low-cost reagents, suitable for large scale. masterorganicchemistry.com | Harsh conditions (acid, heat), reversible reaction. wikipedia.org |
| Steglich | 2-Methylcrotonic Acid, Pentanol, DCC, DMAP | Mild, room temperature rsc.org | Suitable for acid-sensitive substrates, high yields. fiveable.meorganic-chemistry.org | Use of coupling agents, formation of byproducts. organic-chemistry.org |
Development of Stereoselective Synthetic Routes
When the synthesis requires control over stereochemistry, particularly at a chiral center, stereoselective methods are employed. The Mitsunobu reaction is a powerful tool for the synthesis of esters with inversion of stereochemistry at the alcohol's stereocenter. organic-chemistry.orgwikipedia.orgnih.gov
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov In the context of synthesizing a chiral ester, a chiral alcohol would be reacted with a carboxylic acid. The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereogenic center of the alcohol. organic-chemistry.org
The process begins with the reaction of triphenylphosphine with DEAD to form a phosphonium (B103445) intermediate. This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. The carboxylate anion then displaces the activated hydroxyl group, leading to the formation of the ester with inverted stereochemistry. organic-chemistry.org This method is particularly valuable in natural product synthesis where precise control of stereochemistry is crucial. nih.govnih.gov
| Stereoselective Reaction | Key Reagents | Solvent | Key Feature | Reference |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | Inversion of stereochemistry at the alcohol center. | wikipedia.org |
Chemo-Enzymatic Approaches to Ester Formation
Enzymes, particularly lipases, have gained prominence as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. Lipases can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. clockss.orgnih.gov
Lipase-catalyzed synthesis of esters can be performed in organic solvents or in some cases, solvent-free systems. researchgate.netnih.gov The enzyme's activity can be influenced by the reaction medium, with some lipases showing enhanced stability and activity in specific organic solvents or ionic liquids. nih.govmdpi.com For instance, lipase (B570770) B from Candida antarctica (CALB) is a widely used and robust enzyme for ester synthesis. researchgate.net
In a typical chemo-enzymatic synthesis of this compound, 2-methylcrotonic acid or a simple ester thereof (like methyl 2-methylcrotonate) would be reacted with pentanol in the presence of a lipase. sigmaaldrich.com The reaction conditions, such as temperature and the removal of byproducts (water or a simple alcohol), are optimized to favor ester formation. mdpi.com For example, molecular sieves can be added to remove water, thus shifting the equilibrium towards the product. nih.govmdpi.com
This approach is particularly advantageous for the synthesis of chiral esters, as lipases can often resolve racemic mixtures of alcohols or acids, leading to enantiomerically enriched products. clockss.orgresearchgate.net
| Enzyme | Reaction Type | Substrates | Key Advantage | Reference |
| Lipase (e.g., CALB) | Esterification/Transesterification | Carboxylic acid/ester + Alcohol | High selectivity, mild conditions, potential for stereoresolution. | clockss.orgresearchgate.net |
Polymerization and Oligomerization Reactions of 2-Methylcrotonate Monomers
Alkyl 2-methylcrotonates can serve as monomers in polymerization reactions to produce poly(alkyl crotonate)s. These polymers are noted for their thermal stability. researchgate.net
Group-transfer polymerization (GTP) is a living polymerization method suitable for α,β-unsaturated esters like alkyl crotonates. acs.org This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net
The polymerization is typically initiated by a silyl (B83357) ketene (B1206846) acetal, and catalyzed by a Lewis acid or an organic superacid. researchgate.netrsc.org Silicon-based Lewis acids have been shown to be effective catalysts. rsc.orgresearchgate.net The choice of catalyst and the steric bulk of the silyl group in the initiator can influence the stereochemistry of the resulting polymer. researchgate.net For example, bulkier silyl groups can lead to higher disyndiotacticity in the polymer chain. researchgate.net
Kinetic studies have revealed that the propagation reaction is in competition with a termination reaction, specifically cyclization. rsc.orgresearchgate.net The activation energy for cyclization can be higher than that for propagation, indicating that higher temperatures may favor termination. rsc.org
| Catalyst System | Initiator | Monomer | Polymer MWD | Yield | Reference |
| Organic Superacid | MTS | Ethyl crotonate | 1.14 | >99% | researchgate.netacs.org |
| Silicon Lewis Acid | Silyl ketene acetal | Alkyl crotonate | Narrow | Quantitative | rsc.org |
Under certain catalytic conditions, alkyl crotonates can undergo dimerization or form higher oligomers. researchgate.net For instance, electron-rich phosphines have been used as organocatalysts for the head-to-tail dimerization of alkyl crotonates. researchgate.net This reaction proceeds under mild conditions to produce functionalized 2-ethylidene-3-methylpentanedioates with high yield and stereoselectivity. researchgate.net These dimers can then be used as monomers for the synthesis of unsaturated polyesters. researchgate.net
Novel Catalytic Systems in the Synthesis of 2-Methylcrotonate Esters
Research into esterification catalysis continues to produce novel systems with improved efficiency, selectivity, and environmental compatibility. For the synthesis of esters, including those derived from α,β-unsaturated acids, new catalytic approaches have been developed.
Hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org Another approach involves the use of bulky diarylammonium arenesulfonates as selective esterification catalysts. organic-chemistry.org For reductive conversions, an indium(III) bromide/triethylsilane system can directly convert esters to ethers, showcasing a novel reactivity pathway for ester functional groups. organic-chemistry.org
In the context of polymerization, the use of organic superacids like trifluoromethanesulfonimide (NHTf₂) as catalysts for the GTP of methacrylates represents an advance that could be applicable to crotonates, potentially leading to highly stereocontrolled polymers. acs.org Additionally, phosphotungstic acid has been investigated as a catalyst for the epoxidation of α,β-unsaturated esters like methyl crotonate, indicating the potential for further functionalization of the crotonate backbone using novel catalytic systems. iitr.ac.in
Mechanistic Investigations of Chemical Reactivity of Pentyl 2 Methylcrotonate
Reaction Kinetics and Thermodynamic Analysis of Transformations
The kinetics of reactions involving α,β-unsaturated esters are crucial for understanding their stability and transformation pathways, particularly in atmospheric and combustion chemistry. Detailed kinetic studies have been performed on analogous compounds like methyl crotonate (MC), providing insight into the reactivity of pentyl 2-methylcrotonate.
The reaction of these esters with hydroxyl radicals (•OH) is a primary degradation pathway. The potential energy surfaces for these reactions, including hydrogen abstraction and •OH addition, have been explored using high-level quantum chemistry computations. researchgate.netrsc.org For methyl crotonate, H-abstraction can occur at several sites, leading to different radicals (e.g., PC1, PC2, PC3, PC4). rsc.org The stability of the resulting products generally follows the order PC2 > PC1 > PC3 > PC4, with the transition state energies showing an inverse relationship (TS2 < TS1 < TS3 < TS4). rsc.org
Rate coefficients for the dominant H-abstraction channels have been determined and expressed using modified Arrhenius equations. researchgate.netrsc.org These equations are vital for modeling the combustion and atmospheric lifetime of these compounds.
Table 1: Arrhenius Parameters for the Reaction of Methyl Crotonate (MC) with •OH at 1 atm
| Reaction | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |
|---|---|
| MC + •OH → PC1 + H₂O | 2.29 x 10⁻⁴T⁻²·⁰² exp(-10204/RT) + 7.31 x 10⁻¹³T⁰·¹ exp(-819/RT) researchgate.net |
| MC + •OH → PC2 + H₂O | 1.83 x 10⁻²T⁻²·³⁹ exp(-10360/RT) + 1.27 x 10⁻⁹T⁻⁰·⁵⁷ exp(-2858/RT) researchgate.net |
Data derived from studies on methyl crotonate, a structural analog.
The presence of the pentyl group in this compound is expected to introduce additional H-abstraction sites on the alkyl chain but should only minimally affect the electronic properties and reactivity of the α,β-unsaturated system itself.
Nucleophilic Addition Reactions, including Michael Additions
The electronic structure of this compound features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for two main types of nucleophilic attack.
Direct (1,2-) Addition: Strong, hard nucleophiles, such as those found in Grignard reagents, tend to attack the partially positive carbonyl carbon directly. youtube.com This reaction, following protonation, results in the formation of an alcohol. youtube.comyoutube.com
Conjugate (1,4-) Addition (Michael Addition): Softer nucleophiles, such as enolates, cuprates, and amines, preferentially attack the β-carbon. This reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. The initial attack forms an enolate intermediate, which is then protonated to yield the 1,4-adduct.
The mechanism for strong nucleophiles typically involves the attack on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields the final product. youtube.com For weaker nucleophiles, the reaction can be acid-catalyzed, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. youtube.com
Cycloaddition Reactions Involving the α,β-Unsaturated System
The carbon-carbon double bond in this compound can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, where the α,β-unsaturated system acts as a dienophile.
In a typical Diels-Alder reaction, the electron-withdrawing nature of the ester group polarizes the double bond, making it an effective dienophile for reactions with electron-rich dienes. The reaction proceeds in a concerted fashion, forming a six-membered ring. For example, the reaction of an α,β-unsaturated ester like ethyl acrylate (B77674) with a diene leads to a cyclohexene (B86901) derivative. researchgate.net While specific studies on this compound as a dienophile are not prominent, its reactivity is expected to be analogous to other esters in its class.
Hydrolytic and Transesterification Mechanisms
Hydrolysis: The ester functional group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2-methylcrotonic acid and pentanol (B124592).
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the pentyloxide leaving group.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Studies on the alkaline hydrolysis of related esters, like methyl 2-benzoylbenzoates, confirm that the rate-determining step involves the attack at the ester carbonyl group. rsc.org
Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is fundamental in processes like biodiesel production. researcher.lifegrafiati.com For instance, reacting this compound with methanol (B129727) would yield methyl 2-methylcrotonate and pentanol. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.
Free Radical and Oxidative Pathways of Degradation and Formation
This compound can degrade via pathways involving free radicals and oxidation. The C=C double bond is a primary site for radical addition reactions. As discussed in the kinetics section, hydroxyl radicals can add across the double bond or abstract a hydrogen atom from the molecule. rsc.orgacs.org The pentyl group itself can be a site for radical formation through hydrogen abstraction, leading to pentyl radicals that can initiate further degradation processes. nih.gov
Oxidative pathways can involve reactions with stronger oxidizing agents like permanganate (B83412) or ozone. Permanganate-periodate oxidation of related acyclic terpenes has been shown to cleave the double bond, yielding predictable products that can be used for identification. canada.ca Such reactions on this compound would be expected to cleave the C=C bond, leading to the formation of smaller carbonyl compounds and carboxylic acids. The degradation of polymers, a related field, often involves free radical mechanisms that lead to chain scission and loss of material properties. researchgate.net
Isomerization Dynamics and Stereochemical Control
This compound possesses a substituted double bond, allowing for the existence of (E) and (Z) stereoisomers. The (E)-isomer, where the main carbon chains are on opposite sides of the double bond, is generally more stable. The common name for the parent acid, crotonic acid, implies the (E) configuration. The isomer with the (Z) configuration is known as isocrotonic acid.
Isomerization between the (E) and (Z) forms can be induced photochemically or through catalysis. Understanding the dynamics of this isomerization is important as the stereochemistry of the double bond can dictate the stereochemical outcome of subsequent reactions.
Stereochemical control is also a key consideration in nucleophilic additions to the carbonyl group. Attack of a nucleophile on the planar carbonyl creates a new stereocenter. The stereochemical outcome (i.e., the ratio of R and S enantiomers formed) depends on factors such as the presence of existing stereocenters in the molecule and the use of chiral catalysts or reagents. In the context of glycosidic bond formation and hydrolysis, stereochemical considerations are paramount. libretexts.org
Advanced Spectroscopic Characterization and Analytical Methodologies
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatography is the cornerstone for the separation and quantification of pentyl 2-methylcrotonate, particularly from complex matrices like essential oils or reaction mixtures. The choice of technique depends on the sample's complexity and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds such as this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
A typical GC-MS method for analyzing esters in essential oils would employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The instrument conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good resolution and peak shape.
McLafferty rearrangement: leading to a prominent peak at m/z 100.
Alpha-cleavage: loss of the pentoxy group (-OC5H11) to give an acylium ion at m/z 83.
Cleavage of the pentyl chain: loss of a C4H9 radical (57 amu) from the molecular ion, resulting in a fragment at m/z 113, or loss of a C5H11 radical (71 amu) resulting in a fragment at m/z 99.
Fragments from the pentyl group: characteristic ions at m/z 70 (pentene), 55, and 43.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170 | [C10H18O2]+• | Molecular Ion (M+) |
| 113 | [C6H9O2]+ | Loss of •C4H9 (butyl radical) |
| 100 | [C5H8O2]+• | McLafferty Rearrangement |
| 83 | [C5H7O]+ | Loss of •OC5H11 (pentoxy radical) |
| 70 | [C5H10]+• | Pentene from ester cleavage |
| 43 | [C3H7]+ | Propyl cation from pentyl chain |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For an ester like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used. The mobile phase would consist of a mixture of water and a polar organic solvent, like acetonitrile (B52724) or methanol (B129727). The separation is based on the compound's partitioning between the non-polar stationary phase and the polar mobile phase. This compound, being relatively non-polar, would be well-retained on a C18 column. Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl group in the crotonate moiety acts as a chromophore, typically absorbing in the range of 200-230 nm.
Table 2: General RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilane), 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Detection | UV Spectrophotometry at ~215 nm |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
Multidimensional Chromatography and Hyphenated Techniques (e.g., GC×GC-TOF-MS)
For extremely complex samples such as essential oils, where numerous isomers and compounds with similar volatilities co-elute, one-dimensional GC-MS may not provide adequate separation. scienceopen.comnih.gov In these cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers vastly superior resolving power. essentialoilsforhealing.comsemanticscholar.org
In GC×GC, the effluent from a primary GC column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase (e.g., a non-polar primary column followed by a polar secondary column). This results in a two-dimensional separation space, significantly increasing peak capacity and separating components that overlap in a single-column separation. scienceopen.com Coupling this to a TOF-MS allows for the rapid acquisition of full mass spectra, which is necessary to process the very narrow peaks (tens of milliseconds) generated by the second-dimension separation. This technique is ideal for detecting trace amounts of this compound and resolving it from other structurally similar esters in natural extracts. nih.gov
Advanced Spectroscopic Probes for Molecular Structure and Dynamics
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.
Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. The spectrum of this compound is characterized by vibrations of its ester, alkene, and alkyl moieties.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Another key feature is the C=C stretching vibration of the crotonate double bond. Based on data from analogous compounds like methyl and ethyl crotonates, the key vibrational modes can be predicted. hmdb.ca The C-O stretching vibrations of the ester group and the various C-H bending and stretching modes of the methyl and pentyl groups also provide structural confirmation.
Raman Spectroscopy: In contrast to IR, the Raman spectrum of this compound would be expected to show a very strong signal for the C=C double bond stretch due to the change in polarizability of this symmetric bond. The C=O stretch, while visible, is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (sp² =C-H) | 3100 - 3000 | Medium | Medium |
| C-H Stretch (sp³ -CH₃, -CH₂-) | 2960 - 2850 | Strong | Strong |
| C=O Stretch (Ester) | 1725 - 1710 | Very Strong | Medium |
| C=C Stretch (Alkene) | 1660 - 1650 | Medium | Very Strong |
| C-H Bend (-CH₃, -CH₂-) | 1470 - 1370 | Medium | Medium |
| C-O Stretch (O-CH₂) | 1270 - 1250 | Strong | Medium |
| C-O Stretch (C-O) | 1180 - 1150 | Strong | Medium |
| =C-H Bend (out-of-plane) | 970 - 960 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the environment of each carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum can be predicted by analyzing the distinct proton environments in the molecule. The pentyl group would show a series of multiplets, while the 2-methylcrotonate moiety would exhibit characteristic signals for the vinylic proton and the two methyl groups. The chemical shift of the -OCH₂- protons of the pentyl group is shifted downfield due to the deshielding effect of the adjacent ester oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the 10 unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing far downfield. The olefinic carbons of the C=C double bond appear in the middle of the spectrum, while the sp³ hybridized carbons of the pentyl chain and methyl groups are found upfield.
Table 4: Predicted ¹H NMR Chemical Shifts and Couplings for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic H (on C3) | 6.8 - 7.0 | q (quartet) | ~6.9 Hz |
| Methylene H (-OCH₂-) | 4.1 - 4.2 | t (triplet) | ~6.7 Hz |
| Methyl H (on C2) | 1.8 - 1.9 | s (singlet) or d (doublet) | ~1.5 Hz (if coupled to vinylic H) |
| Methyl H (on C4) | 1.8 - 1.9 | d (doublet) | ~6.9 Hz |
| Methylene H (-OCH₂CH₂ -) | 1.6 - 1.7 | p (pentet) | ~7.0 Hz |
| Methylene H (-CH₂CH₂ CH₃) | 1.3 - 1.4 | m (multiplet) | - |
| Terminal Methyl H (-CH₃) | 0.9 - 1.0 | t (triplet) | ~7.2 Hz |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (C1) | 167 - 168 |
| Olefinic C (C3) | 140 - 142 |
| Olefinic C (C2) | 127 - 129 |
| Methylene C (-OC H₂-) | 64 - 65 |
| Methylene C (-OCH₂C H₂-) | 28 - 29 |
| Methylene C (-CH₂C H₂CH₂CH₃) | 28 - 29 |
| Methylene C (-C H₂CH₃) | 22 - 23 |
| Methyl C (on C4) | 17 - 18 |
| Terminal Methyl C (-C H₃) | 13 - 14 |
| Methyl C (on C2) | 12 - 13 |
Theoretical and Computational Modeling Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like pentyl 2-methylcrotonate, DFT can be employed to determine its most stable three-dimensional structure (geometry). The theory can also be used to analyze the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
Furthermore, DFT is instrumental in mapping out potential reaction pathways. For instance, it can be used to model the transition states and reaction energetics of processes involving this compound, such as its formation via esterification or its participation in addition reactions at the carbon-carbon double bond.
A summary of typical DFT applications for a molecule like this compound is presented below:
| Parameter | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Predicts bond lengths, bond angles, and dihedral angles. |
| Electronic Structure | Distribution of electron density and molecular orbital energies. | Provides insights into reactivity, polarity, and spectroscopic properties. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and the energy required for electronic excitation. |
| Reaction Pathways | The energetic profile of a chemical reaction, including transition states and intermediates. | Elucidates mechanisms of formation, degradation, or other chemical transformations. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic predictions. These "gold standard" methods are often used to benchmark the results of less computationally expensive methods like DFT. For this compound, ab initio calculations could be used to obtain precise values for properties such as the heat of formation or reaction enthalpies, which are crucial for thermodynamic studies.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior. For this compound, MD simulations could be used to understand its interactions with other molecules, such as solvents or biological receptors. This is particularly relevant for understanding its properties as a flavor and fragrance compound, as these are governed by intermolecular interactions. For example, MD simulations could model how this compound interacts with olfactory receptors or how it partitions between different phases in a food or cosmetic formulation.
Computational Prediction and Validation of Reaction Mechanisms
Computational methods are invaluable for predicting and validating chemical reaction mechanisms. For this compound, this could involve studying its synthesis, such as the Fischer-Speier esterification of 2-methylcrotonic acid with pentanol (B124592). Quantum chemical calculations can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies for each step. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. Similarly, computational studies could investigate the mechanisms of degradation or transformation of this compound under various conditions, such as exposure to heat, light, or reactive chemical species.
Cheminformatics and Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure of a compound with its biological activity or physical properties, respectively.
For this compound, QSAR models could be developed to predict its sensory properties, such as its odor threshold or flavor profile, based on a set of calculated molecular descriptors. nih.govresearchgate.net QSPR models could be used to predict various physicochemical properties, such as boiling point, vapor pressure, and solubility, which are important for its application in various products. researchgate.net A study on selected esters has demonstrated the utility of the Holographic QSAR (HQSAR) method in developing robust models for predicting biological activity. nih.gov
The table below illustrates the types of data used in QSAR/QSPR modeling for a compound like this compound.
| Model Type | Input Data (Molecular Descriptors) | Predicted Output | Potential Application |
| QSAR | Topological indices, quantum chemical descriptors, 3D descriptors. | Odor intensity, flavor perception, receptor binding affinity. | Designing new flavor and fragrance compounds with desired sensory profiles. |
| QSPR | Molecular weight, connectivity indices, polar surface area. | Boiling point, vapor pressure, water solubility, logP. | Predicting physical properties for process design and product formulation. |
Computational Metabolomics and Biosynthetic Pathway Elucidation
This compound is a naturally occurring ester found in some fruits. Computational metabolomics can play a crucial role in elucidating the biosynthetic pathway leading to its formation. nih.gov By analyzing metabolomic data from plants known to produce this compound, it is possible to identify potential precursor molecules and enzymatic reactions.
Computational tools can be used to construct hypothetical biosynthetic pathways, for example, from branched-chain amino acids which are known precursors to similar volatile esters in fruits. nih.govresearchgate.net Quantum chemical calculations can then be used to assess the thermodynamic feasibility of these proposed pathways. Furthermore, by integrating genomic and transcriptomic data, it is possible to identify the genes encoding the enzymes responsible for catalyzing the key steps in the biosynthesis of this compound. This approach has been successfully applied to elucidate the biosynthesis of other complex natural products like terpenes. nih.govoup.commdpi.com
Microbial and Enzymatic Transformations of Pentyl 2 Methylcrotonate
Enzymatic Hydrolysis and Esterase Activity Studies
The breakdown of pentyl 2-methylcrotonate is primarily accomplished through enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). These enzymes belong to the broader α/β-hydrolase superfamily and are ubiquitous in nature, found in animals, plants, and microorganisms.
The general mechanism for carboxylesterase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate). The reaction proceeds via the formation of a covalent acyl-enzyme intermediate. Water then acts as a nucleophile to hydrolyze this intermediate, releasing the carboxylic acid (2-methylcrotonic acid) and the alcohol (pentanol), and regenerating the free enzyme.
While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on analogous α,β-unsaturated esters provide insight into the process. For instance, carboxylesterases from various sources have been shown to hydrolyze esters of tiglic acid (trans-2-methyl-2-butenoic acid), a geometric isomer of the acid moiety of this compound. Plant carboxylesterases, such as those identified in Arabidopsis thaliana, have demonstrated activity on volatile esters including tiglates, playing a role in modifying the volatile profiles of plants.
The substrate specificity of carboxylesterases is a key determinant of their function. Generally, human carboxylesterase 1 (hCE1) preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety, whereas human carboxylesterase 2 (hCE2) favors substrates with a small acyl group and a larger alcohol component. nih.gov Given this, the hydrolysis of this compound would be influenced by the specific structural preferences of the acting esterase.
Table 1: Examples of Carboxylesterase Activity on Related Ester Substrates
| Enzyme Source | Substrate | Products | Significance |
| Arabidopsis thaliana (AtCXE12) | (Z)-3-Hexenyl acetate (B1210297), Tiglate esters | (Z)-3-Hexenol, Tiglic acid | Plant volatile metabolism, defense signaling |
| Pig Liver Carboxylesterase | Phenyl butyrate (B1204436), other butyrate esters | Phenyl alcohol, Butyric acid | Model system for studying esterase kinetics |
| Human Carboxylesterase 1 (hCE1) | Various drug and xenobiotic esters | Corresponding acid and alcohol | Drug metabolism and detoxification |
| Human Carboxylesterase 2 (hCE2) | Oseltamivir (prodrug), irinotecan | Active drug forms | Prodrug activation, xenobiotic metabolism |
Biocatalytic Synthesis and Biotransformation Applications
The enzymatic synthesis of flavor esters like this compound is a significant area of research, offering a "natural" alternative to chemical synthesis. Lipases (EC 3.1.1.3) are the most commonly employed biocatalysts for this purpose. Despite being hydrolases, their catalytic activity can be reversed in non-aqueous or low-water environments, favoring esterification or transesterification reactions.
Whole-cell biocatalysts, which utilize intact microbial cells containing the desired enzymes, are an attractive option due to the elimination of costly enzyme purification steps and the inherent cofactor regeneration systems within the cell. For example, E. coli and the yeast Pichia pastoris have been engineered to display lipases on their cell surface for the synthesis of various flavor esters.
Numerous studies have detailed the lipase-catalyzed synthesis of pentyl esters, which serve as excellent models for the production of this compound. Immobilized lipases, particularly from Candida antarctica (CALB, often commercialized as Novozym 435), Rhizomucor miehei, and Candida rugosa, are widely used due to their stability and reusability. These enzymes can catalyze the esterification of an alcohol (pentanol) with a carboxylic acid (2-methylcrotonic acid) or a transesterification reaction using a simpler ester of the acid as the acyl donor.
Table 2: Examples of Biocatalytic Synthesis of Pentyl Esters
| Biocatalyst | Reaction Type | Substrates | Product | Yield/Conversion |
| Immobilized Rhizomucor miehei lipase (B570770) (RMIM) | Esterification | Nonanoic acid + Pentanol (B124592) | Pentyl nonanoate | 86.08% |
| Candida rugosa lipase (CRL) | Esterification | Valeric acid + Pentanol | Pentyl valerate | >90% |
| Immobilized Candida antarctica lipase B (CALB) | Esterification | Oleic acid + Pentanol | Pentyl oleate | ~40% (optimized) |
| Immobilized Candida antarctica lipase B (Lipozyme® 435) | Esterification | Acetic acid + Pentanol | Pentyl acetate | >80% |
Microbial Metabolism of Alpha-Unsaturated Esters
Certain yeasts are renowned for their ability to produce a wide array of volatile organic compounds, including esters that contribute to fruity and floral aromas. The yeast Saprochaete suaveolens (previously known as Geotrichum fragrans) is particularly notable for its production of α,β-unsaturated esters, such as ethyl tiglate. nih.govresearchgate.net The formation of these compounds is intricately linked to the catabolism of branched-chain amino acids (BCAAs) like isoleucine, valine, and leucine (B10760876).
In S. suaveolens, the biosynthesis of esters like ethyl tiglate from isoleucine is not a direct pathway but rather a branch of the catabolic β-oxidation pathway. researchgate.net The process begins with the transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA. Subsequently, an acyl-CoA dehydrogenase acts on this intermediate, introducing a double bond to form tiglyl-CoA, the α,β-unsaturated acyl-CoA precursor. This activated acyl group can then be esterified with an alcohol, such as ethanol, by an alcohol acyltransferase (AAT) to produce the final unsaturated ester. researchgate.net The production of ethyl tiglate is confirmed to be dependent on the presence of isoleucine in the growth medium. researchgate.net
This metabolic capability highlights a specialized diversion from the standard BCAA degradation pathways observed in other yeasts like Saccharomyces cerevisiae, where the pathway primarily leads to the formation of fusel alcohols (e.g., 2-methylbutanol from isoleucine). scilit.com
Bacteria possess diverse metabolic capabilities that enable them to degrade a wide range of organic compounds, including recalcitrant xenobiotics. The biodegradation of α,β-unsaturated esters and their constituent parts is an important environmental process. While specific studies on this compound are scarce, the degradation pathways of structurally related compounds, such as tiglic acid and other aromatic and aliphatic acids, have been elucidated in bacteria like Pseudomonas putida. nih.govnih.gov
The bacterial degradation of such compounds typically involves initial enzymatic hydrolysis of the ester bond by esterases, releasing the alcohol and the unsaturated carboxylic acid. The subsequent degradation of the unsaturated acid is key. For a compound like tiglic acid, the pathway often involves hydration of the double bond, followed by oxidation and eventual cleavage of the carbon skeleton. The resulting intermediates, such as pyruvate, acetyl-CoA, and propionyl-CoA, can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. For instance, the degradation of morpholine (B109124) by Halobacillus blutaparonensis proceeds via a diglycolic acid route, demonstrating the capacity of bacteria to break down complex molecules into central metabolites. uni-pannon.huresearchgate.net The ability of various bacterial species to utilize diverse organic acids as sole carbon sources underscores their potential role in the bioconversion and biodegradation of compounds like this compound in the environment.
Understanding the genetic and proteomic basis of ester metabolism is crucial for harnessing microorganisms for biotechnological applications. The genome of the flavor-producing yeast Saprochaete suaveolens has been sequenced, providing a foundation for identifying the genes and enzymes responsible for its unique metabolic capabilities. researchgate.netnih.gov This genomic data allows for the identification of candidate genes encoding key enzymes in the BCAA catabolism pathway leading to unsaturated esters, such as branched-chain amino acid aminotransferases (BCATs), branched-chain α-keto acid dehydrogenases (BCKDH), acyl-CoA dehydrogenases, and alcohol acyltransferases (AATs).
In the more extensively studied yeast Saccharomyces cerevisiae, proteomic analyses of cells during fermentation have identified several key proteins involved in ester metabolism. These include the alcohol acyltransferases Atf1p and Atf2p, which are primarily responsible for the synthesis of acetate esters, and the acyl-CoA:ethanol O-acyltransferases Eeb1p and Eht1p, which synthesize medium-chain fatty acid ethyl esters. Additionally, the protein Iah1p is an esterase involved in the hydrolysis of these flavor compounds. Comparative proteomic studies between different yeast strains can reveal variations in the expression levels of these enzymes, correlating with different flavor profiles. For example, proteomic analysis of S. cerevisiae during sparkling wine fermentation has helped to establish correlations between specific ester-related proteins and the concentration of volatile esters produced.
Table 3: Key Proteins Involved in Ester Metabolism in Yeast
| Protein | Gene | Organism | Function | Relevance to this compound |
| Atf1p | ATF1 | Saccharomyces cerevisiae | Alcohol acyltransferase | Synthesis of acetate esters; potential activity on other acyl-CoAs |
| Atf2p | ATF2 | Saccharomyces cerevisiae | Alcohol acyltransferase | Synthesis of acetate esters; homolog of Atf1p |
| Eeb1p | EEB1 | Saccharomyces cerevisiae | Acyl-CoA:ethanol O-acyltransferase | Synthesis of medium-chain fatty acid ethyl esters |
| Eht1p | EHT1 | Saccharomyces cerevisiae | Acyl-CoA:ethanol O-acyltransferase | Synthesis of medium-chain fatty acid ethyl esters |
| Iah1p | IAH1 | Saccharomyces cerevisiae | Esterase | Hydrolysis of acetate esters, regulating net ester accumulation |
| BCAT | BAT1, BAT2 | Saccharomyces cerevisiae | Branched-chain amino acid aminotransferase | First step in BCAA catabolism, producing α-keto acid precursors |
Metabolic Engineering and Flux Analysis for Biosynthetic Enhancement
Metabolic engineering provides a powerful framework for optimizing microbial strains to enhance the production of desired compounds like this compound. A key strategy involves increasing the intracellular pools of the necessary precursors: an acyl-CoA (e.g., tiglyl-CoA) and an alcohol (e.g., pentanol).
Metabolic flux analysis (MFA) is a critical tool used to quantify the rates of metabolic reactions within a cell, providing a detailed map of carbon flow through the metabolic network. nih.gov By using techniques like 13C-labeling, researchers can identify bottlenecks in production pathways and rationally design engineering strategies. For instance, MFA can be used to analyze the flux distribution between glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, and how this distribution affects the availability of precursors like acetyl-CoA and NADPH, which are essential for fatty acid and ester synthesis. oup.comoup.com
Engineering efforts in Saccharomyces cerevisiae have successfully increased the production of various esters and higher alcohols. Key strategies include:
Increasing Precursor Supply: Overexpression of genes in the BCAA biosynthesis or degradation pathways can increase the availability of α-keto acids and fusel alcohols. For example, engineering the branched-chain amino acid aminotransferases (Bat1p and Bat2p) has been shown to enhance the production of fusel alcohols. frontiersin.org Similarly, engineering pathways to boost the supply of acetyl-CoA and malonyl-CoA is a common strategy to increase the production of fatty acid-derived molecules. oup.com
Eliminating Competing Pathways: Deleting genes responsible for diverting precursors into undesired side-products can redirect metabolic flux towards the target molecule. For example, deleting genes involved in the formation of storage lipids (triacylglycerides and sterol esters) has been shown to increase the pool of acyl-CoAs available for fatty acid ethyl ester (FAEE) production. oup.com
Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways. For instance, expressing a heterologous wax synthase enzyme in yeast enables the production of a wide range of fatty acid esters. frontiersin.org
By applying these principles, it is conceivable to engineer a host like S. cerevisiae to efficiently produce this compound by introducing the necessary enzymatic steps from an organism like S. suaveolens and optimizing the metabolic flux towards the BCAA catabolic pathway and pentanol biosynthesis.
Environmental Dynamics and Biogeochemical Cycling
Biodegradation Pathways and Kinetics in Environmental Compartments
The primary mechanism for the removal of Pentyl 2-methylcrotonate from terrestrial and aquatic environments is expected to be biodegradation. As an ester, it is susceptible to enzymatic hydrolysis by a wide range of microorganisms, cleaving the ester bond to form pentan-1-ol and 2-methylcrotonic acid. These initial degradation products are common intermediates in microbial metabolism and are anticipated to be further mineralized to carbon dioxide and water.
Quantitative Structure-Activity Relationship (QSAR) models, such as those integrated into the US Environmental Protection Agency's (EPA) EPI Suite™, are utilized to estimate the probability and rate of biodegradation. These models analyze the molecular structure of a chemical to predict its susceptibility to microbial degradation. For this compound, these models suggest a relatively rapid biodegradation process.
Table 1: Estimated Biodegradation Predictions for this compound
| Biodegradation Model | Prediction | Estimated Half-life |
|---|---|---|
| Linear Biodegradation Model | Readily biodegradable | Weeks |
| Non-Linear Biodegradation Model | Readily biodegradable | Days to weeks |
| MITI Linear Model | Readily biodegradable | Not specified |
| MITI Non-Linear Model | Readily biodegradable | Not specified |
Data presented in this table is derived from computational models and represents estimations.
The kinetics of biodegradation are influenced by a multitude of environmental factors, including temperature, pH, oxygen availability, and the density and diversity of the microbial population. In aerobic environments, the degradation is expected to be more rapid than in anaerobic conditions.
Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)
In addition to biotic processes, this compound can undergo abiotic degradation, primarily through atmospheric photodegradation and, to a lesser extent, hydrolysis in aquatic systems.
In the atmosphere, the dominant degradation pathway for volatile organic compounds like this compound is reaction with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is a key determinant of the compound's atmospheric lifetime. Based on its chemical structure, the estimated atmospheric half-life due to reaction with hydroxyl radicals is relatively short.
Hydrolysis, the chemical reaction with water, is another potential degradation pathway for esters. The rate of hydrolysis is pH-dependent, with faster rates typically observed under alkaline and acidic conditions compared to neutral pH. For this compound, the rate of hydrolysis at environmentally relevant pH values (typically 5-9) is predicted to be a slower process compared to biodegradation and atmospheric photodegradation.
Table 2: Estimated Abiotic Degradation Half-lives for this compound
| Degradation Process | Environmental Compartment | Estimated Half-life |
|---|---|---|
| Reaction with •OH radicals | Atmosphere | Hours to days |
| Hydrolysis (at pH 7) | Water | Months to years |
Data presented in this table is derived from computational models and represents estimations.
Environmental Fate Modeling and Persistence Studies
Environmental fate models, such as fugacity-based multimedia models, are employed to predict the partitioning and persistence of chemicals in the environment. These models consider the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with degradation rates in different media (air, water, soil, sediment).
For this compound, these models indicate a moderate potential for volatilization from water and moist soil surfaces into the atmosphere, where it will undergo rapid photodegradation. Its moderate water solubility and predicted soil adsorption coefficient (Koc) suggest that in aquatic and terrestrial systems, it will be available for biodegradation.
Table 3: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound
| Property / Parameter | Estimated Value | Significance for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | Moderate potential for bioaccumulation and sorption to organic matter. |
| Water Solubility | 50 mg/L | Sufficiently soluble to be bioavailable for aquatic biodegradation. |
| Vapor Pressure | 0.2 mmHg | Moderate volatility, leading to partitioning into the atmosphere. |
| Henry's Law Constant | 1.2 x 10⁻³ atm-m³/mol | Indicates a tendency to volatilize from water. |
Data presented in this table is derived from computational models and represents estimations.
Future Research Directions in Pentyl 2 Methylcrotonate Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of fragrance compounds like pentyl 2-methylcrotonate. Future research will focus on developing methodologies that minimize environmental impact, reduce waste, and utilize renewable resources.
A significant area of development is the use of biocatalysis, particularly employing enzymes like lipases and esterases. researchgate.netacs.org These enzymes can catalyze esterification reactions under mild conditions, often in solvent-free systems or green solvents, leading to high selectivity and reduced energy consumption. mdpi.comosti.gov Research will likely focus on identifying and optimizing lipases from various microbial sources for the specific synthesis of this compound. The use of immobilized enzymes is a promising avenue, as it allows for catalyst reusability and simplifies product purification. osti.gov
Another key direction is the exploration of solid acid catalysts as alternatives to traditional corrosive mineral acids. acs.org Materials like ion-exchange resins and zeolites offer advantages such as ease of separation, reusability, and reduced environmental pollution. acs.org Future work will involve designing and synthesizing novel solid acid catalysts with tailored active sites to enhance the efficiency and selectivity of the esterification reaction between 2-methylcrotonic acid and pentanol (B124592).
Furthermore, research into alternative reaction media, such as ionic liquids and supercritical fluids, will continue to grow. These solvents can offer unique reactivity and selectivity profiles while being more environmentally friendly than conventional organic solvents. The development of continuous flow reactors for esterification is also a promising area, offering better process control, higher yields, and easier scalability compared to traditional batch processes. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Ester Production
| Methodology | Advantages | Research Focus |
| Biocatalysis (Lipases/Esterases) | Mild conditions, high selectivity, low waste, use of renewable enzymes. researchgate.netosti.gov | Enzyme screening and optimization, immobilization techniques, solvent-free systems. mdpi.comosti.gov |
| Solid Acid Catalysis | Catalyst reusability, reduced corrosion, simplified purification. acs.org | Development of novel catalysts with improved activity and selectivity. |
| Alternative Reaction Media | Greener solvent options, unique reactivity. | Synthesis and application of ionic liquids and supercritical fluids. |
| Continuous Flow Synthesis | Enhanced process control, improved scalability, higher yields. mdpi.com | Reactor design and optimization for esterification reactions. |
Innovations in Advanced Spectroscopic and Chromatographic Characterization
A thorough understanding of the purity, structure, and stereochemistry of this compound is crucial for its application in the fragrance industry. Future research in characterization will focus on the application and refinement of advanced analytical techniques to provide more detailed and sensitive analyses.
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), will continue to be vital for the separation and identification of this compound and any potential impurities in complex fragrance mixtures. researchgate.netresearchgate.netacs.org Future innovations may include the development of novel stationary phases for GC columns to improve the resolution of isomers and the use of advanced mass spectrometry techniques, like time-of-flight (TOF) mass spectrometry, for more accurate mass determination and structural elucidation. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination. Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the this compound molecule. acs.orgpharm.or.jp Future research could involve the use of higher field NMR spectrometers for increased resolution and sensitivity, as well as the application of solid-state NMR for the characterization of the compound in different matrices.
Chiral analysis is another important area, as the different enantiomers of a fragrance molecule can have distinct olfactory properties. The development of chiral chromatographic methods, such as gas chromatography using chiral stationary phases, will be crucial for the separation and quantification of the enantiomers of this compound. mdpi.comresearchgate.netmdpi.com
Mechanistic Elucidation of Biological Transformations and Enzyme Design
Understanding how this compound is formed and metabolized in biological systems can open up new avenues for its production and application. Future research will delve into the enzymatic pathways involved in the biosynthesis and biodegradation of this and related esters.
A key area of investigation will be the family of alcohol acyltransferases (AATs), which are known to be involved in the synthesis of a wide variety of esters in plants and microorganisms. pharm.or.jp Research will focus on identifying and characterizing AATs that can efficiently synthesize this compound. This involves gene cloning, protein expression, and detailed kinetic studies to understand the enzyme's substrate specificity and reaction mechanism.
Furthermore, the enzymatic hydrolysis of this compound by esterases and lipases is an important area of study, as it relates to the compound's stability and environmental fate. nih.govmdpi.com Understanding the mechanisms of these hydrolytic enzymes can inform the design of more stable fragrance formulations.
A significant future direction is the rational design and directed evolution of enzymes for the tailored synthesis of this compound. acs.orgacs.orgresearchgate.net By using techniques like site-directed mutagenesis and computational modeling, researchers can modify the active site of existing enzymes to improve their catalytic efficiency, selectivity, and stability for the desired reaction. Directed evolution, which mimics the process of natural selection in the laboratory, can be used to screen large libraries of enzyme variants to identify those with enhanced properties for the synthesis of this specific ester. acs.orgresearchgate.net
Integration of Computational and Experimental Approaches for Holistic Understanding
The synergy between computational modeling and experimental work is becoming increasingly important for a comprehensive understanding of chemical and biological systems. In the context of this compound, this integrated approach will be instrumental in accelerating research and development.
Molecular modeling and quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to study the structure, electronic properties, and reactivity of this compound. researchgate.netnih.govmdpi.commdpi.comnih.gov These computational methods can help in predicting spectroscopic data, understanding reaction mechanisms, and designing more efficient synthetic routes. For example, DFT calculations can be used to model the transition states of the esterification reaction, providing insights into the catalytic role of different catalysts. mdpi.com
Molecular dynamics (MD) simulations will be a powerful tool to study the behavior of enzymes involved in the synthesis and hydrolysis of this compound. researchgate.netmdpi.comacs.org MD simulations can provide a dynamic picture of how the substrate binds to the enzyme's active site and how the catalytic reaction proceeds. This information is invaluable for understanding enzyme mechanisms and for the rational design of improved biocatalysts. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound and related esters with their fragrance properties. acs.orgacs.orgresearchgate.netnih.govsemanticscholar.org By integrating experimental data on odor perception with computational descriptors of molecular properties, QSAR models can be used to predict the scent of novel compounds, thereby guiding the synthesis of new fragrance ingredients.
The integration of these computational approaches with experimental validation will provide a holistic understanding of the chemistry and biology of this compound, from its synthesis and characterization to its interaction with biological systems. osti.govacs.orgmdpi.com This knowledge will be crucial for the development of the next generation of sustainable and high-performing fragrance ingredients.
Q & A
Q. How can its application in drug delivery systems be optimized through formulation studies?
- Methodological Answer : Design a DoE (Design of Experiments) to evaluate encapsulation efficiency in polymeric nanoparticles. Variables include polymer type (PLGA vs. chitosan), solvent evaporation rates, and drug-loading ratios. Characterize release profiles using Franz diffusion cells and PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
